2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Overview
Description
This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C20H15F3N2O3, a CAS number of 193754-31-3, and a molecular weight of 388.349 . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound involves a trifluoromethyl group, which is known for its potent electron-withdrawing properties and considerable hydrophobic surface area . The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability .Scientific Research Applications
Met Kinase Inhibition
Research on similar compounds like substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has demonstrated their role as potent and selective Met kinase inhibitors. These compounds have shown improved enzyme potency and kinase selectivity, with significant in vivo efficacy in tumor models, leading to their advancement into clinical trials (Schroeder et al., 2009).
Crystal Structure Analysis
The crystal structure of related compounds like diflunisal carboxamides, which are synthesized from anti-inflammatory drugs, has been confirmed through X-ray diffraction. Such studies provide insights into the molecular structure and stability, contributing to the understanding of their pharmacological properties (Zhong et al., 2010).
NF-kappaB and AP-1 Gene Expression Inhibition
Compounds like N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, which are structurally similar, have been studied for their ability to inhibit NF-kappaB and AP-1 transcription factors. This research is significant for understanding the potential of these compounds in modulating gene expression related to various diseases (Palanki et al., 2000).
Antimicrobial and Antifungal Properties
Studies on novel derivatives of similar compounds have demonstrated antimicrobial and antifungal properties. These findings are crucial for developing new therapeutic agents against infectious diseases (El-Sehrawi et al., 2015).
Fluorescence Properties
Research on 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and similar compounds has revealed their fluorescence properties. Such studies are essential for developing new materials for optoelectronic applications (Ershov et al., 2015).
FGFR Inhibition for Cancer Therapy
N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of fibroblast growth factor 1 (FGF1), a crucial target in various cancers. Molecular docking studies have confirmed their interaction with FGF1, highlighting their potential as anticancer agents (Misra et al., 2017).
Photophysical Properties Analysis
The photophysical properties of related compounds have been studied, providing insights into their potential applications in photonics and material sciences (Shatsauskas et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many compounds with a similar structure have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is known that the compound is a solid powder and has good solubility in organic solvents , which may influence its bioavailability.
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide. For instance, the compound may have certain toxicity and irritability, and should be handled with appropriate protective equipment . It should be operated under well-ventilated laboratory conditions to avoid inhalation or contact with skin and eyes . It should also be stored correctly to avoid mixing with other chemicals or exposure to unsuitable environmental conditions .
properties
IUPAC Name |
2-oxo-N-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-12(20)10-5-2-6-17-11(10)19/h1-7H,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAILYWEUPEYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CNC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680501 | |
Record name | 2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide | |
CAS RN |
72633-64-8 | |
Record name | 2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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